molecular formula C12H16O3 B1281556 4-Tert-butyl-3-methoxybenzoic acid CAS No. 79822-46-1

4-Tert-butyl-3-methoxybenzoic acid

Cat. No. B1281556
CAS RN: 79822-46-1
M. Wt: 208.25 g/mol
InChI Key: CSJQLIMNCLFPLZ-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-methoxybenzoic acid is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . The systematic name for this compound is 3-Methoxy-4-(2-methyl-2-propanyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-3-methoxybenzoic acid consists of a benzoic acid group with a tert-butyl group and a methoxy group attached to the benzene ring . The InChI code for this compound is 1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14) .


Physical And Chemical Properties Analysis

4-Tert-butyl-3-methoxybenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 334.7±35.0 °C at 760 mmHg, and a flash point of 125.2±19.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its water solubility at 25°C is estimated to be 19.86 mg/L .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for 4-Tert-butyl-3-methoxybenzoic acid are not mentioned in the available resources, it’s worth noting that research into similar compounds continues to be a topic of interest in the field of organic chemistry .

properties

IUPAC Name

4-tert-butyl-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJQLIMNCLFPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508593
Record name 4-tert-Butyl-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-3-methoxybenzoic acid

CAS RN

79822-46-1
Record name 4-(1,1-Dimethylethyl)-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79822-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these novel carbothioamide-based and heterocyclic derivatives of 4-(Tert-butyl)-3-methoxybenzoic acid interact with EGFR tyrosine kinase, and what are the downstream effects of this interaction?

A: The research paper you provided focuses on the in silico and in vitro evaluation of these novel derivatives as potential allosteric inhibitors of EGFR tyrosine kinase []. This means that the researchers used computer simulations and laboratory experiments to investigate how these compounds bind to a specific site on the enzyme, different from the active site, and potentially inhibit its activity.

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